5,6-Dihydrophenanthridine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dihydrophenanthridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;/h1-8,14H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCXLWCLKOIGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100727-06-8 | |
| Record name | 5,6-dihydrophenanthridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5,6 Dihydrophenanthridine Hydrochloride and Its Structural Analogues
Cyclization Reactions
Intramolecular Diels-Alder Reaction on Furan (B31954) (IMDAF) Approaches
The Intramolecular Diels-Alder Reaction on Furan (IMDAF) represents a powerful tool for the construction of complex polycyclic systems. This methodology has been successfully applied to the synthesis of phenanthridine (B189435) and isoquinoline (B145761) skeletons, which are structurally related to 5,6-dihydrophenanthridine (B3050675). The reaction involves the [4+2] cycloaddition of a furan ring (acting as the diene) with a tethered dienophile.
The outcomes of IMDAF reactions are highly dependent on the substitution patterns of both the dienophile and the arene components. researchgate.net Microwave irradiation has been shown to be an effective technique for promoting these cyclizations, often leading to the formation of dihydrophenanthridine derivatives that can be readily oxidized to the fully aromatic phenanthridines. researchgate.netresearchgate.net In some cases, the reaction can proceed under thermal conditions, though yields may vary. For instance, the thermal cyclization of a methoxyfuran precursor has been reported to yield the corresponding cycloadduct in 55% yield. rsc.org
It has been observed that the IMDAF reaction can be stereoselective, exclusively forming exo-adducts with a high prevalence of one diastereoisomer. researchgate.net The versatility of this approach allows for the synthesis of phenanthridines functionalized in the C-ring. researchgate.net However, when the cyclization is performed under conventional heating, aromatization of the C-ring may not occur, leading to partially saturated and functionalized phenanthridine derivatives. researchgate.net
Table 1: Examples of IMDAF Reactions for Phenanthridine Analogue Synthesis
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| ortho-furyl(alkenylamino)arenes | Microwave, acid catalyst | Dihydrophenanthridines | - | researchgate.net |
| Methoxyfuran precursor | Thermal | Cycloadduct | 55 | rsc.org |
| Phenyl-substituted furan precursor | Thermal | Cycloadduct | 13 | rsc.org |
| Unactivated furan and dienophile | β-cyclodextrin catalysis | Cycloadduct | 84 (conversion) | rsc.org |
Palladium-Catalyzed Intramolecular C-H/C-H Dehydrogenative Coupling Reactions
A significant advancement in the synthesis of 5,6-dihydrophenanthridines is the use of palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. This method provides a direct and atom-economical approach to forge the crucial aryl-aryl bond, forming the phenanthridine core from readily available precursors.
This strategy involves the coupling of two unactivated aryl C-H bonds, offering an efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials like organometallic reagents or aryl halides. The reaction typically employs a palladium catalyst, such as Pd(TFA)₂, in the presence of an oxidant, like Cu(TFA)₂·H₂O, and a suitable solvent.
The scope of this reaction is broad, tolerating a wide range of functional groups on the aromatic rings, including both electron-donating and electron-withdrawing substituents. This tolerance allows for the synthesis of a diverse library of 5,6-dihydrophenanthridine derivatives with yields often ranging from good to excellent. For example, substrates with methyl, methoxy (B1213986), and ester groups have been successfully cyclized to afford the desired products in yields of 75–82%.
Table 2: Palladium-Catalyzed Intramolecular Dehydrogenative Coupling
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-(2-biphenyl)acetamide derivative | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 100 | - | researchgate.net |
| N-protected biphenylamine | Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 73 | researchgate.net |
| Substrate with methyl group | Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 82 | researchgate.net |
| Substrate with methoxy group | Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 75 | researchgate.net |
| Substrate with ester group | Pd(TFA)₂ | Cu(TFA)₂·H₂O | CF₃CH₂OH | 100 | 80 | researchgate.net |
Cyclisation of Aryl Amines onto N-Tethered Arynes
The cyclization of aryl amines onto N-tethered arynes is a versatile and mild method for the synthesis of 5,6-dihydrophenanthridines. This approach relies on the generation of a highly reactive aryne intermediate that undergoes an intramolecular reaction with a tethered aryl amine nucleophile.
A key aspect of this methodology is the development of suitable aryne precursors, such as o-silylaryl triflates, which can generate arynes under mild conditions. This allows for a broader substrate scope, including both electron-rich and electron-poor aryl amines. The reaction conditions typically involve a fluoride (B91410) source, such as potassium fluoride, and a crown ether in a solvent like DME at elevated temperatures.
An interesting feature of this reaction is the ability to selectively synthesize either 5,6-dihydrophenanthridines or the corresponding phenanthridin-6(5H)-ones by simply changing the reaction atmosphere. Conducting the reaction under an inert atmosphere favors the formation of dihydrophenanthridines, while performing it in the presence of air leads to the oxidized phenanthridinone product. The yields for the formation of dihydrophenanthridines are generally good to excellent.
Table 3: Synthesis of 5,6-Dihydrophenanthridines via Aryne Cyclization
| Aryl Amine Substituent | Aryne Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Methoxy | p-Methoxy-substituted o-silylaryl triflate | KF, 18-crown-6, DME, 90 °C, N₂ | 5,6-Dihydrophenanthridine | 89 | youtube.com |
| 4-Iodo | p-Methoxy-substituted o-silylaryl triflate | KF, 18-crown-6, DME, 90 °C, N₂ | 5,6-Dihydrophenanthridine | 67 | youtube.com |
| 4-Fluoro | p-Methoxy-substituted o-silylaryl triflate | KF, 18-crown-6, DME, 90 °C, N₂ | 5,6-Dihydrophenanthridine | 70 | youtube.com |
| 4-Nitro | p-Methoxy-substituted o-silylaryl triflate | KF, 18-crown-6, DME, 90 °C, N₂ | 5,6-Dihydrophenanthridine | 76 | youtube.com |
| N-Benzyl | p-Methoxy-substituted o-silylaryl triflate | KF, 18-crown-6, DME, 90 °C, N₂ | 5,6-Dihydrophenanthridine | 85 | researchgate.net |
Photoinduced Radical Cyclizations
Photoinduced radical cyclizations offer a metal-free and often milder alternative for the synthesis of phenanthridines. These reactions typically involve the generation of a radical intermediate under photochemical conditions, which then undergoes an intramolecular cyclization to form the phenanthridine core.
One approach involves the UV irradiation of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes. researchgate.net This method has been shown to be effective for a range of substrates, although the formation of benzonitrile (B105546) byproducts can occur. The reaction is typically carried out in a solvent like tert-butyl alcohol using a medium-pressure mercury lamp. The yields of the desired phenanthridines can be moderate. researchgate.net
Another strategy involves the oxidative photocyclization of aromatic Schiff bases. This reaction can be performed in the presence of an acid and an oxidant like TEMPO to improve the reaction rate and yield. The reaction has been studied with a variety of substituted imines, with those bearing electron-withdrawing groups reacting faster. rsc.org A novel metal-free method using (E)-N,1-diphenylformimines as substrates under ultraviolet light has also been reported, offering an environmentally friendly route to phenanthridine and its derivatives. catalyst-enabling-synthetic-chemistry.com
Table 4: Photoinduced Radical Cyclizations for Phenanthridine Synthesis
| Starting Material | Light Source | Reaction Conditions | Product | Yield (%) | Reference |
| 2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 450 W Hg lamp | t-BuOH, 3 h | 4-Methoxyphenanthridine | 54 | researchgate.net |
| N-phenylbenzophenone imine | 400 W Hg lamp | Cyclohexane, 67 h | 6-Phenylphenanthridine | 46 | rsc.org |
| (E)-N,1-diphenylformimines | 2000 W UV light | t-BuOH, 2 h | Phenanthridine | - | catalyst-enabling-synthetic-chemistry.com |
Bischler-Napieralski Reaction and its Modifications
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, and its principles can be extended to the synthesis of phenanthridine derivatives. The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. Traditional conditions often require harsh reagents like phosphorus oxychloride (POCl₃) at high temperatures.
Modifications to the classical Bischler-Napieralski reaction have been developed to allow for milder reaction conditions and a broader substrate scope. For instance, the use of triflic anhydride (B1165640) (Tf₂O) has been shown to promote the electrophilic activation of N-aryl-2-propynamides, leading to the synthesis of 6-alkynyl phenanthridines. nih.gov This modified approach creates alkynylnitrilium triflates as active intermediates.
The Morgan-Walls reaction, a related transformation, involves the cyclization of an N-acyl 2-aminobiphenyl (B1664054) to form a phenanthridine. This reaction is particularly relevant to the synthesis of the phenanthridine core. nih.gov The choice of dehydrating agent is crucial, with reagents like POCl₃, P₂O₅, and Tf₂O being commonly employed depending on the substrate's reactivity. nih.gov For substrates lacking electron-donating groups, a mixture of P₂O₅ in refluxing POCl₃ is often most effective. nih.gov
Table 5: Bischler-Napieralski Type Reactions for Phenanthridine Synthesis
| Substrate Type | Reagent | Key Intermediate | Product Type | Reference |
| N-Aryl-2-propynamides | Tf₂O | Alkynylnitrilium triflate | 6-Alkynyl phenanthridines | nih.gov |
| N-Acyl 2-aminobiphenyl | POCl₃ | Nitrilium ion | Phenanthridine | nih.gov |
| Methyl integriamide | POCl₃ | - | Chelirubine (benzo[c]phenanthridine) | nih.gov |
| β-Arylethylamides | POCl₃, P₂O₅ | Nitrilium ion | Dihydroisoquinolines | nih.gov |
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Rhodium-catalyzed alkyne [2+2+2] cycloaddition)
Transition metal-catalyzed cycloaddition reactions provide a highly atom-economical and efficient route to construct complex cyclic systems, including the phenanthridine framework. Among these, the rhodium-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly powerful method for the synthesis of pyridines and their fused analogues.
This reaction involves the co-cyclization of two alkyne molecules and one nitrile molecule, catalyzed by a rhodium complex, to form a pyridine (B92270) ring. By using a diyne tethered to a cyanobenzene, this methodology can be applied to the synthesis of phenanthridine derivatives in a single step. The choice of rhodium catalyst and ligands is crucial for the efficiency and selectivity of the reaction. Cationic rhodium(I) complexes are often effective catalysts for these transformations. nih.gov
The development of new iron(II) complex pre-catalysts has also been reported for the [2+2+2] cycloaddition of diynes and nitriles, offering a more sustainable alternative to precious metal catalysts. rsc.org The scope of these reactions is generally broad, allowing for the synthesis of a variety of substituted phenanthridines.
Table 6: Rhodium-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Formation
| Reactants | Catalyst | Product Type | Reference |
| Diynes and Nitriles | Cationic Rhodium(I) complex | Substituted Pyridines | nih.gov |
| Diynes and Oximes | Cationic Rhodium(I)/dppf complex | Substituted Pyridines | nih.gov |
| Diynes and Nitriles | Iron(II) complex | Substituted Pyridines | rsc.org |
Reduction-Based Syntheses
Reduction-based methods provide a direct and classical approach to the 5,6-dihydrophenanthridine core by chemically reducing more oxidized precursors, such as phenanthridinones and phenanthridines.
The conversion of phenanthridines to 5,6-dihydrophenanthridines involves the reduction of the endocyclic imine (C=N) bond. A prominent method for this transformation is catalytic hydrogenation. For instance, asymmetric hydrogenation of phenanthridine derivatives has been successfully achieved using chiral cationic ruthenium diamine complexes, yielding enantioenriched 5,6-dihydrophenanthridines with high conversion rates. nih.govresearchgate.net
Alternatively, phenanthridinones, which feature an amide moiety within the heterocyclic core, can also serve as precursors. The reduction of the amide group is a more challenging transformation but can be accomplished using powerful reducing agents. Another approach involves the reduction of a sulfonate group to facilitate the synthesis of dihydrophenanthridine derivatives. In one example, a 5-acetyl-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate (B372464) was treated with zinc powder in a mixture of THF and saturated ammonium (B1175870) chloride solution to reductively cleave the sulfonate group, yielding the corresponding 1-hydroxy-5,6-dihydrophenanthridine derivative. nih.govresearchgate.netmdpi.com
Table 1: Reduction Methods for Phenanthridine and Phenanthridinone Precursors
| Precursor Type | Reagent/Catalyst | Key Transformation | Product |
|---|---|---|---|
| Phenanthridine | H₂, Chiral Ruthenium Diamine Complex | Asymmetric reduction of imine | Chiral 5,6-Dihydrophenanthridine |
| Substituted Phenanthridinone (Sulfonate ester) | Zinc powder, NH₄Cl | Reductive cleavage of sulfonate | Substituted 5,6-Dihydrophenanthridine |
Multi-Component Reactions (MCRs) for Dihydrophenanthridine Scaffolds
Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient strategy for generating molecular complexity. nih.gov This approach aligns with the principles of atom and step economy, making it a powerful tool in modern synthetic chemistry. nih.gov
Table 2: Ugi-Based Synthesis of Functionalized Dihydrophenanthridines
| Step | Reaction Type | Components / Reagents | Outcome |
|---|---|---|---|
| 1 | Ugi Four-Component Reaction (Ugi-4CR) | o-Iodobenzaldehyde, Aniline, Isocyanide, Carboxylic Acid | α-acetamido-α-phenylacetamide intermediate |
| 2 | Intramolecular C-H Arylation | Palladium Catalyst | Functionalized 5,6-Dihydrophenanthridine |
Stereoselective and Enantioselective Synthesis Approaches
The development of methods to control the stereochemistry at the C6 position of the dihydrophenanthridine ring is crucial, as chirality often dictates biological activity. Significant progress has been made in the enantioselective synthesis of these compounds through catalytic asymmetric reactions.
One of the most direct methods is the asymmetric hydrogenation of prochiral phenanthridine precursors. The use of chiral cationic ruthenium diamine complexes as catalysts has proven effective for the hydrogenation of various 6-substituted phenanthridines, affording chiral 5,6-dihydrophenanthridine products with up to 92% enantiomeric excess (ee) and full conversions. nih.govresearchgate.net The choice of the catalyst's counteranion was found to be critical in achieving high enantioselectivity. nih.govresearchgate.net
Another advanced approach facilitates the one-pot, highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines through a process involving the retro-carbopalladation of chiral ortho-bromobenzylamines, which combines rhodium and palladium catalysis. rsc.org This method provides access to enantioenriched 6-aryl-5,6-dihydrophenanthridines, which are of significant interest in medicinal chemistry. rsc.org
Table 3: Enantioselective Syntheses of 5,6-Dihydrophenanthridine Analogues
| Methodology | Catalyst System | Substrate Type | Key Feature | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Cationic Ruthenium Diamine Complexes | 6-Substituted Phenanthridines | Direct reduction of C=N bond | Up to 92% |
| Retro-carbopalladation / One-Pot Synthesis | Rhodium and Palladium Catalysis | Chiral o-Bromobenzylamines | Construction of 6-aryl substituted derivatives | Excellent ee values reported |
Green Chemistry Principles in Dihydrophenanthridine Synthesis
Green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly being integrated into the synthesis of pharmaceutical scaffolds. nih.gov These principles are evident in several modern approaches to 5,6-dihydrophenanthridine synthesis.
Microwave-assisted organic synthesis (MAOS) is a key green technology that dramatically reduces reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. nih.govresearchgate.netfrontiersin.org A rapid, efficient, and transition-metal-free methodology for synthesizing dihydrophenanthridines has been developed using microwave irradiation. rsc.orgrsc.org This method employs the natural product vasicine (B45323) as a catalyst in combination with potassium tert-butoxide (KOtBu) as a base to promote intramolecular C-H arylation. rsc.orgrsc.org The reactions are complete within 15 minutes, providing the desired products in good yields and avoiding the need for transition metal catalysts, which can be toxic and costly to remove. rsc.orgrsc.org
Furthermore, the use of MCRs, as discussed in section 2.3, is inherently a green approach. By combining multiple steps into a single operation, MCRs improve atom economy, reduce solvent waste, and decrease energy consumption associated with intermediate purification and isolation steps. nih.gov
Table 4: Application of Green Chemistry Principles
| Green Approach | Methodology | Key Advantages | Example |
|---|---|---|---|
| Energy Efficiency / Alternative Energy Source | Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), enhanced yields, cleaner reactions. rsc.orgnih.govrsc.org | Vasicine/KOtBu catalyzed intramolecular C-H arylation under microwave irradiation. rsc.orgrsc.org |
| Avoidance of Hazardous Substances | Transition-Metal-Free Catalysis | Eliminates toxic heavy metal waste, simplifies purification. rsc.orgrsc.org | Use of vasicine (organocatalyst) instead of palladium or rhodium. rsc.orgrsc.org |
| Atom Economy / Step Economy | Multi-Component Reactions (MCRs) | Maximizes incorporation of starting materials into the final product, reduces steps and waste. nih.gov | Ugi-4CR followed by cyclization to build the dihydrophenanthridine scaffold. nih.gov |
Mechanistic Investigations of 5,6 Dihydrophenanthridine Reactions
Electron Transfer Processes in Cyclization Reactions
Electron transfer (ET) processes are fundamental to several modern methods for constructing the phenanthridine (B189435) core. These reactions often involve the generation of radical intermediates, which undergo cyclization to form the key biaryl C-C bond.
Photochemical methods frequently employ single electron transfer (SET) as a key step. For instance, the photostimulated intramolecular C-C cyclization of anions derived from N-(ortho-halobenzyl)arylamines proceeds via an SRN1 mechanism. conicet.gov.ar In this process, photoinduced electron transfer to the amide-anion generates a radical anion. This is followed by the fragmentation of the carbon-halogen bond to produce an aryl radical, which then undergoes intramolecular cyclization. conicet.gov.arnih.gov The reaction is terminated by the transfer of an electron to the newly formed radical, yielding the 5,6-dihydrophenanthridine (B3050675) anion, which is subsequently protonated. The involvement of a radical mechanism is supported by inhibition experiments using radical inhibitors like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), which can stop the transformation. nih.gov
Visible-light-promoted reactions also utilize electron transfer pathways. In the direct oxidative C–H amidation of benzamides, a photocatalyst, upon irradiation with blue LEDs, facilitates a single-electron transfer from the amide precursor. nih.gov This generates an amidyl radical through homolysis of the N–H bond, which then cyclizes intramolecularly. nih.gov The photocatalyst, such as [fac-Ir(ppy)3], can play a dual role by first inducing the formation of a radical and then oxidizing a subsequent radical intermediate to a cationic species, which regenerates the catalyst and leads to the final product after deprotonation. nih.gov
Base-mediated aerobic dehydrogenation reactions have also been shown to involve a single electron transfer (SET) process, which can trigger the activation of molecular oxygen to form reactive oxygen species (ROS) or hydroperoxide intermediates. researchgate.net
Table 1: Examples of Electron Transfer Processes in Phenanthridine Synthesis
| Reaction Type | Key Mechanistic Step | Intermediate Species | Reference |
| Photostimulated Cyclization | Single Electron Transfer (SRN1) | Radical anion, Aryl radical | conicet.gov.ar |
| Visible-Light Photocatalysis | Single Electron Transfer | Amidyl radical, Radical cation | nih.govnih.gov |
| Base-Mediated Dehydrogenation | Single Electron Transfer | Reactive Oxygen Species (ROS) | researchgate.net |
Role of Catalysts and Reagents (e.g., Palladium, Copper, Arynes, Photoinitiators)
A diverse array of catalysts and reagents are employed to facilitate the synthesis of 5,6-dihydrophenanthridines and their derivatives, each playing a distinct mechanistic role.
Palladium: Palladium catalysts are extensively used in C-H activation and cross-coupling reactions to form the central biaryl bond. nih.govnih.govresearchgate.net In the intramolecular dehydrogenative coupling of two aryl C-H bonds, a plausible mechanism involves an initial O-(2-pyridyl)sulfonyl group-directed palladation to form a complex. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step, assisted by a carboxylate ligand, to afford a palladacycle intermediate. nih.govrsc.org Reductive elimination from this intermediate produces the 5,6-dihydrophenanthridine product and regenerates the active Pd(II) species through reoxidation by a co-oxidant like Cu(II). nih.gov The kinetic isotope effect (KIE) value of 3.04 suggests that the C-H bond cleavage is involved in the rate-determining step. nih.gov Palladium-catalyzed reactions can also proceed through a sequence of ortho-arylation and subsequent N-arylation. conicet.gov.ar In some cases, retro-carbopalladation of in situ formed aldimines has been observed, providing a route to 5,6-dihydrophenanthridine derivatives. nih.gov
Copper: Copper salts, such as Cu(OAc)₂ or Cu(TFA)₂·H₂O, often act as oxidants in palladium-catalyzed C-H functionalization reactions, facilitating the regeneration of the active Pd(II) catalyst. nih.govnih.gov Copper iodide has also been used to oxidize benzotriazole-stabilized carbanions to form radicals, which subsequently cyclize to yield phenanthridines. nih.gov Furthermore, copper-catalyzed C-N bond formation is a key step in the oxidative cyclization of N-H imines, where molecular oxygen is a necessary component to complete the catalytic cycle. rsc.org
Arynes: The use of benzyne (B1209423) intermediates provides a powerful method for the annulation of 5,6-dihydrophenanthridines. nih.govnih.gov In a palladium-catalyzed reaction involving N-methoxy benzamides, a five-membered palladacycle is initially formed. nih.gov The coordinative insertion of a benzyne intermediate into this palladacycle forms a seven-membered palladacycle, which then undergoes reductive elimination and C-N bond formation to yield the phenanthridinone product. nih.gov
Photoinitiators/Photocatalysts: As discussed in the previous section, photoinitiators and photocatalysts are crucial for initiating reactions via electron transfer. Under photoinitiation, an SRN1 substitution reaction can occur with o-haloarylbenzylamines in the presence of a strong base. nih.gov Visible light photocatalysts, such as 1-chloroanthraquinone (B52148) or iridium complexes like [fac-Ir(ppy)3], are used to generate amidyl radicals from benzamides through oxidation, leading to intramolecular cyclization. nih.govnih.gov
Intramolecular vs. Intermolecular Reaction Pathway Selectivity
The selectivity between intramolecular and intermolecular reaction pathways is a critical aspect in the synthesis of complex molecules like 5,6-dihydrophenanthridine. Many synthetic strategies are designed to favor an intramolecular cyclization to efficiently construct the tricyclic core.
Palladium-catalyzed C-H activation is a prime example where intramolecular pathways are exploited. By using directing groups, the catalyst is brought into proximity of a specific C-H bond, promoting intramolecular cyclization over potential intermolecular reactions. nih.govmdpi.com The synthesis of 5,6-dihydrophenanthridines via the dehydrogenative coupling of two aryl C-H bonds is an inherently intramolecular process, linking two arenes within the same molecule. nih.govnih.gov
Similarly, radical cyclizations are designed to be intramolecular. For instance, in the visible-light-induced synthesis of phenanthridinones, an amidyl radical is generated, which then undergoes a 5-exo-cyclization onto the adjacent aromatic ring. nih.gov This intramolecular step is kinetically favored over potential intermolecular reactions. The SRN1 mechanism for the cyclization of N-(ortho-halobenzyl)arylamines also relies on an intramolecular cyclization of an aryl radical onto the adjacent aromatic ring. nih.gov
In contrast, some syntheses involve an initial intermolecular step followed by an intramolecular cyclization. For example, a palladium-catalyzed sequence can involve an intermolecular ortho-arylation followed by an intramolecular N-arylation to form the phenanthridine skeleton. conicet.gov.ar The selective synthesis of dihydrophenanthridine derivatives from 2-arylanilines and alkynoates involves an initial intermolecular C(sp²)-H alkenylation, which is then followed by an intramolecular aza-Michael addition to form the final product. nih.gov
Studies on Regioselectivity and Diastereoselectivity
Controlling selectivity is paramount in the synthesis of substituted 5,6-dihydrophenanthridine derivatives, which can possess multiple sites for reaction and potential stereocenters.
Regioselectivity: In reactions involving unsymmetrical substrates, the regioselectivity of the cyclization is a key consideration. For instance, in the palladium-catalyzed reaction of meta-substituted aromatic ketoximes, cyclization occurs selectively at the less hindered aromatic C-H bond. rsc.org The oxidative PhI(OAc)₂-mediated cyclization of 2-isocyanobiphenyls with CF₃SiMe₃ shows high regioselectivity, affording 6-(trifluoromethyl)phenanthridines. beilstein-journals.org The Claisen rearrangement of 8-allyloxyphenanthridines under microwave assistance demonstrates excellent regioselectivity, leading to C-C bond formation at the C-7 position. If the C-7 position is blocked, the rearrangement occurs at C-9, albeit less readily. nih.govresearchgate.net
Diastereoselectivity and Enantioselectivity: The synthesis of chiral 5,6-dihydrophenanthridine derivatives presents a significant challenge. Enantioselective synthesis of these compounds has been achieved through various catalytic methods. A palladium(0)-catalyzed cascade reaction involving Suzuki cross-coupling and C-H arylation using chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands (CB-Phos) has been developed to produce chiral dihydrophenanthridines with high enantioselectivities. rsc.org Another approach utilizes a combination of Rhodium and Palladium catalysis in a one-pot manner to achieve a highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines. nih.gov The synthesis of phenanthridinone derivatives with an all-carbon quaternary stereocenter has also been accomplished through an enantioselective Birch-Heck sequence. nih.gov Furthermore, the three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines can afford functionalized products with high diastereoselectivity. nih.gov
Table 2: Examples of Selectivity in 5,6-Dihydrophenanthridine Synthesis
| Reaction Type | Selectivity | Key Factors | Reference |
| Pd-catalyzed cyclization of ketoximes | Regioselective | Steric hindrance | rsc.org |
| Microwave-assisted Claisen rearrangement | Regioselective | Substituent position | nih.govresearchgate.net |
| Pd(0)-catalyzed cascade reaction | Enantioselective | Chiral bifunctional ligands (CB-Phos) | rsc.org |
| Rh/Pd-catalyzed one-pot synthesis | Enantioselective | Dual catalytic system | nih.gov |
| Birch-Heck Sequence | Enantioselective | Chiral ligands, reaction conditions | nih.gov |
| Three-component cycloaddition | Diastereoselective | Reaction conditions | nih.gov |
Oxidation Pathways and Aromatization from 5,6-Dihydrophenanthridine Precursors
The final step in many phenanthridine syntheses is the aromatization of a 5,6-dihydrophenanthridine precursor. This oxidation step is crucial for obtaining the fully conjugated phenanthridine ring system.
A variety of oxidizing agents and conditions are employed for this transformation. In a palladium-catalyzed synthesis involving picolinamide-directed C-H functionalization, the second step comprises both cyclization and oxidation in a single step, using PhI(OAc)₂ as an oxidant, followed by further oxidation with Cu(OAc)₂. nih.gov Molecular oxygen can also serve as the terminal oxidant in some palladium-catalyzed arylations of benzanilides. nih.gov
A metal-free approach for the synthesis of phenanthridines from 2-biarylmethanamines involves an iodine-supported intramolecular C-H amination to form the 5,6-dihydrophenanthridine, which is then oxidized under air and visible light. acs.orgfigshare.com Mechanistic studies reveal that visible light plays a key role in both the C-H amination and the subsequent oxidation of the 5,6-dihydrophenanthridine intermediate. acs.org
In some radical-based syntheses, the cyclization is followed by a spontaneous aromatization. For example, the reaction of isocyanide biphenyl with a phenyl radical generated from phenylboronic acid and a manganese salt leads to spontaneous cyclization and aromatization. nih.gov Similarly, microwave-mediated intramolecular Diels-Alder cyclization of o-furyl(allylamino)arenes yields dihydrophenanthridines, which are then oxidized to phenanthridines upon exposure to UV light. nih.gov
Rearrangement Reactions (e.g., Beckmann rearrangement, Claisen rearrangement)
Rearrangement reactions provide powerful and often elegant pathways for the construction of the phenanthridine skeleton from readily available starting materials.
Beckmann Rearrangement: The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a classic transformation that has been ingeniously applied to phenanthridine synthesis. wikipedia.org One-pot syntheses have been developed where aromatic ketoximes react with aryl iodides in the presence of a palladium catalyst. rsc.orgrsc.org The reaction proceeds through an initial Beckmann rearrangement of the ketoxime to an acetanilide, followed by palladium-catalyzed ortho-arylation and subsequent cyclization. rsc.orgrsc.org The treatment of anti-aryl o-biaryl ketoximes with triflic anhydride (B1165640) (Tf₂O) also initiates a sequence involving O-triflation, Beckmann rearrangement to a nitrilium ion, and subsequent electrophilic cyclization onto the aromatic ring to form 6-arylphenanthridines. researchgate.net
Claisen Rearrangement: The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, has been utilized for the selective functionalization of the phenanthridine core. A microwave-assisted Claisen rearrangement of 8-allyloxyphenanthridines leads to the formation of a C-C bond at the C-7 position with excellent regioselectivity. nih.govresearchgate.net DFT calculations have been used to support the experimental findings. nih.gov Interestingly, the rearrangement of 8-allyloxy-5,6-dihydrophenanthridines results in a mixture of 7- and 9-substituted products, indicating a difference in reactivity between the fully aromatic and the partially saturated systems. nih.govresearchgate.net An aza-Claisen rearrangement has also been employed as part of a multi-step sequence, combined with ring-closing enyne metathesis and a Diels-Alder reaction, to construct the phenanthridine core. nih.govbeilstein-journals.org
Derivatization and Structural Modification Strategies for 5,6 Dihydrophenanthridine Systems
Functionalization at Nitrogen (N-alkylation, N-acylation)
Functionalization of the nitrogen atom at the 5-position of the 5,6-dihydrophenanthridine (B3050675) system is a primary strategy for introducing structural diversity. This is typically achieved through N-alkylation and N-acylation reactions.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be accomplished using various alkylating agents, which are compounds capable of transferring an alkyl group to a nucleophile. researchgate.netnih.govdrugs.comoncohemakey.comnih.gov Common classes of alkylating agents include alkyl halides (e.g., alkyl chlorides, bromides, and iodides), alkyl sulfonates, and nitrosoureas. researchgate.netdrugs.com The reactivity of these agents allows for the straightforward synthesis of a wide range of N-alkylated 5,6-dihydrophenanthridine derivatives. For instance, the synthesis of N-sulfopropyl acridinium compounds, which are structurally related to phenanthridines, is often achieved by N-alkylation of the acridine precursors with 1,3-propane sultone at high temperatures. nih.gov
N-acylation introduces an acyl group to the nitrogen atom and is a fundamental reaction for producing important chemical precursors and protecting the -NH group during multi-step syntheses. orientjchem.org This transformation is generally carried out by reacting the amine with an acylating reagent, such as an acyl chloride or acetic anhydride (B1165640), often in the presence of an acidic or basic catalyst. nih.govorientjchem.org For example, 5-acetyl-5,6-dihydrophenanthridin-1-yl benzenesulfonate can be synthesized by reacting the corresponding dihydrophenanthridine with benzenesulfonyl chloride in the presence of triethylamine (NEt3). nih.gov While many N-acylation methods exist, catalyst-free conditions have also been developed, offering a more environmentally friendly approach. orientjchem.org Some N-acylation reactions can be facilitated by internal nucleophilic catalysis, where a part of the substrate molecule itself aids in the reaction. semanticscholar.org
Table 1: Examples of N-alkylation and N-acylation Reactions
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| N-alkylation | 1,3-propane sultone | N-sulfopropyl derivative | nih.gov |
| N-acylation | Benzenesulfonyl chloride | N-sulfonyl derivative | nih.gov |
| N-acylation | Acyl chlorides | N-acyl derivative | semanticscholar.org |
| N-acylation | Acetic anhydride | N-acetyl derivative | orientjchem.org |
Substitution on Aromatic Rings (e.g., halogenation, methoxy (B1213986) groups, nitro groups)
Modification of the aromatic rings of the 5,6-dihydrophenanthridine scaffold through the introduction of various substituents is a key strategy to alter its electronic and steric properties. Common substitutions include halogenation, and the introduction of methoxy and nitro groups.
Halogenation is a type of electrophilic aromatic substitution where a halogen atom replaces a hydrogen atom on the aromatic ring. researchgate.net This reaction is a useful method for adding substituents to an aromatic system. researchgate.net For typical benzene (B151609) derivatives, a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃ is required to form a highly electrophilic complex that is then attacked by the benzene ring. researchgate.net
Introduction of methoxy groups can significantly impact the biological activity of a molecule. nih.gov Aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or by the methoxylation of aryl halides. google.com The methoxy group is prevalent in many natural product-derived drugs and can influence ligand-target binding and physicochemical properties. nih.gov
Nitration of aromatic rings is achieved through electrophilic aromatic substitution, typically using a mixture of nitric acid (HNO₃) and a strong acid like sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netscirp.org The regioselectivity of nitration, or the position at which the nitro group is introduced, can be controlled by various factors, including the existing substituents on the aromatic ring and the reaction conditions. google.comscirp.orgfrontiersin.org For instance, the use of zeolite catalysts can favor the formation of the para-nitro isomer in the nitration of substituted aromatic compounds. google.com While traditional nitration methods often use harsh conditions, milder and more selective methods have been developed. frontiersin.org
Table 2: Aromatic Ring Substitution Strategies
| Substitution Type | Typical Reagents | Key Considerations |
|---|---|---|
| Halogenation | Halogen (e.g., Cl₂, Br₂) with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) | Catalyst is often required for less reactive aromatic systems. |
| Methoxylation | Methylating agents with phenols or aryl halides | Can be achieved through various synthetic routes. |
| Nitration | Nitric acid and sulfuric acid | Regioselectivity can be controlled by reaction conditions and catalysts. |
Introduction of Heteroatoms into the Phenanthridine (B189435) Core (e.g., Azaphenanthridines)
The introduction of heteroatoms, such as nitrogen, into the phenanthridine core to form structures like azaphenanthridines represents a significant structural modification. This alteration can profoundly impact the molecule's electronic properties and potential for hydrogen bonding, thereby influencing its biological activity. The reactivity of a molecule can be significantly altered by the introduction of heteroatoms. researchgate.netescholarship.org
While direct conversion of a 5,6-dihydrophenanthridine into an azaphenanthridine is not a commonly reported strategy, the synthesis of azaphenanthridines from various precursors highlights the importance of this structural motif. Synthetic strategies towards phenanthridines and their aza-analogs often involve intramolecular cyclization reactions. For example, radical-mediated cyclization of diaryl-imines has been used to prepare 6-arylphenanthridine derivatives. nih.gov This approach involves the formation of a new carbon-carbon bond to construct the central ring of the phenanthridine system. nih.gov Similarly, multicomponent tandem reactions can be employed to build complex heterocyclic systems like benzo[a]phenanthridines. nih.gov
Development of Novel Silylaryl Triflate Precursors for Derivatization
The development of novel precursors is essential for expanding the toolkit of synthetic chemists to create diverse derivatives. In the context of phenanthridine synthesis, ortho-silylaryl triflates have emerged as important precursors for the generation of arynes. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netnih.govbohrium.com Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and insertion reactions, providing access to complex aromatic structures. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.netnih.govbohrium.com
The Kobayashi method, which involves the fluoride-induced reaction of silylaryl triflates, is a widely used approach for aryne generation under mild conditions. nih.govnih.gov This has led to a resurgence in aryne chemistry and its application in the synthesis of natural products and bioactive molecules. researchgate.netnih.gov For instance, an aryne-mediated cyclization using an o-(trimethylsilyl)aryl triflate in the presence of a palladium catalyst has been used to synthesize tricyclic phenanthridinone derivatives. nih.gov While silylaryl triflates are powerful, alternative fluoride-free methods for aryne generation are also being explored. researchgate.net Silylaryl halides have also been shown to be effective aryne precursors. nih.gov
Post-cyclization Functionalization Reactions
Once the core 5,6-dihydrophenanthridine structure is formed, further modifications can be introduced through post-cyclization functionalization reactions. These reactions allow for the late-stage introduction of functional groups, which is a valuable strategy in medicinal chemistry for fine-tuning the properties of a lead compound.
Palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds is a powerful method for the synthesis of 5,6-dihydrophenanthridines. nih.govresearchgate.netnih.gov This approach demonstrates a broad substrate scope and good tolerance for various functional groups. nih.govresearchgate.netnih.gov Following the formation of the dihydrophenanthridine ring, subsequent reactions can be performed. For example, an acetyl group on the nitrogen can be eliminated using sulfuric acid in methanol to afford the corresponding phenanthridine. nih.gov Furthermore, the fully aromatic phenanthridine can then be activated by acyl chlorides to form an intermediary iminium ion, which can then undergo nucleophilic attack. nih.gov The synthesis of enantioenriched 6-aryl-substituted 5,6-dihydrophenanthridines has also been achieved through a one-pot reaction involving rhodium and palladium catalysis. nih.gov
Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy for 5,6-Dihydrophenanthridine (B3050675) hydrochloride would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two benzene (B151609) rings would typically appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The two protons of the methylene (B1212753) group at position 6 (C6) would likely appear as a singlet in the aliphatic region (approx. 4.0-5.0 ppm). A key signal would be the proton on the nitrogen atom (N-H), which, due to protonation in the hydrochloride salt, would be deshielded and likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. For 5,6-Dihydrophenanthridine hydrochloride, this would include signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons, and a characteristic signal for the aliphatic C6 carbon in the upstate region.
Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be invaluable for tracing the connectivity of the protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. hmdb.carsc.orgnih.gov This technique definitively links the ¹H and ¹³C NMR data, allowing for the confident assignment of each C-H pair in the molecule. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data for similar structures.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | HSQC Correlation |
|---|---|---|---|
| Aromatic C-H | 7.0 - 8.5 (m) | 120 - 140 | Yes |
| Aromatic Quaternary C | - | 125 - 145 | No |
| C6 (CH₂) | ~4.5 (s) | ~50 | Yes |
| N5-H | >10 (br s) | - | No |
s = singlet, br s = broad singlet, m = multiplet
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most prominent features would include:
Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the C6 methylene group. lumenlearning.compressbooks.pub
N⁺-H Stretching: A strong, broad absorption band in the region of 2400-3200 cm⁻¹, characteristic of an ammonium (B1175870) salt. This broadness is due to hydrogen bonding with the chloride counter-ion.
Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region, which are typical for aromatic rings. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |
| Ammonium N⁺-H | Stretch | 2400 - 3200 | Strong, Broad |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization method well-suited for polar and ionic compounds like hydrochloride salts, as it typically produces the protonated molecular ion with minimal fragmentation. ub.edu
For this compound, ESI-MS would be expected to show a prominent peak corresponding to the 5,6-dihydrophenanthridine cation (the molecule without the chloride counter-ion, but with the nitrogen already protonated).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the ion. This is a definitive method for confirming the molecular formula and distinguishing between compounds with the same nominal mass. nih.gov
Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. uvic.ca By inducing fragmentation, researchers can gain further structural information. Potential fragmentation pathways for the 5,6-dihydrophenanthridine cation could involve the loss of hydrogen atoms or cleavage of the dihydro-bridge, providing further confirmation of the core structure. mdpi.comnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z (Monoisotopic) | Technique |
|---|---|---|---|
| [C₁₃H₁₂N]⁺ | Cation (Parent Ion) | 182.0964 | ESI-HRMS |
| [C₁₃H₁₀N]⁺ | Loss of H₂ from parent ion | 180.0808 | MS/MS |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom. mdpi.com
A successful X-ray crystallographic analysis of this compound would provide unambiguous data on:
Bond Lengths and Angles: Precise measurements for all covalent bonds, confirming the geometry of the fused ring system.
Intermolecular Interactions: The packing of molecules in the crystal lattice, including crucial details about the hydrogen bonding between the protonated nitrogen (N⁺-H) and the chloride anion (Cl⁻), as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com
This technique provides the most complete and accurate structural picture, serving as the ultimate proof of structure. researchgate.net
Spectroscopic Analysis of Tautomerization and Hydrogen Bonding
For this compound, tautomerization is not a significant consideration due to the stable, fully aromatic nature of the fused rings and the saturated nature of the atoms in the central ring.
However, the analysis of hydrogen bonding is critical. The primary hydrogen bond is the N⁺-H···Cl⁻ interaction between the protonated amine and the chloride counter-ion. nih.gov This interaction significantly influences the compound's physical and spectroscopic properties.
In IR Spectroscopy: As mentioned previously, this hydrogen bonding is responsible for the characteristic broadness and position of the N⁺-H stretching band. semanticscholar.org
In ¹H NMR Spectroscopy: The chemical shift and the broad appearance of the N-H proton signal are direct consequences of its involvement in hydrogen bonding and chemical exchange with any trace amounts of water. The position of this signal can be sensitive to solvent, concentration, and temperature, all of which affect hydrogen bond dynamics.
Spectroscopic studies can thus provide strong evidence for the presence and nature of hydrogen bonding within the molecular structure, which is key to understanding its behavior. ias.ac.in
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of 5,6-dihydrophenanthridines. One of the key synthetic routes, the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, has been investigated using DFT calculations. These studies have helped to map out the potential energy surface of the reaction, identifying key intermediates and transition states.
A plausible mechanism for this transformation involves an initial palladation directed by a suitable functional group. This is followed by an intramolecular concerted metalation-deprotonation (CMD) step, which proceeds through a six-membered transition state. nih.gov The final step is a reductive elimination that yields the 5,6-dihydrophenanthridine (B3050675) product and regenerates the palladium catalyst. nih.gov DFT calculations are instrumental in determining the energetics of these steps, including the activation barriers for the transition states, which helps in optimizing reaction conditions. By understanding the electronic and steric factors that influence the stability of intermediates and the energy of transition states, more efficient and selective synthetic protocols can be designed.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, and it is particularly useful in the study of 5,6-dihydrophenanthridine and its derivatives. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energies and symmetries of these orbitals govern the feasibility and outcome of chemical reactions. numberanalytics.com
The HOMO, being the orbital with the highest energy containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
In the context of 5,6-dihydrophenanthridine, FMO analysis can be used to predict the most likely sites for electrophilic or nucleophilic attack, as well as to understand the regioselectivity and stereoselectivity of its reactions. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other determines whether the reaction is allowed and which stereochemical outcome is favored. numberanalytics.com
Molecular Modeling and Docking Studies for Receptor Interactions
The biological activity of 5,6-dihydrophenanthridine derivatives is often attributed to their ability to interact with specific biological targets, such as proteins and enzymes. Molecular modeling and docking studies are invaluable computational techniques for investigating these interactions at the molecular level.
A notable example is the study of phenanthridine (B189435) derivatives as potential inhibitors of the SARS-CoV-2 nucleocapsid protein (NPro), which is crucial for the replication of the virus. nih.govnih.gov Molecular docking simulations have been employed to predict the binding modes of these compounds within the N-terminal domain (NTD) of NPro. nih.gov These studies have revealed that the phenanthridine core can form various interactions with the amino acid residues in the binding pocket of the protein. nih.gov
Specifically, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with residues like Tyr109. nih.gov The binding affinity of different derivatives can be estimated through docking scores, which helps in identifying the most promising candidates for further experimental investigation. The insights gained from these computational studies can guide the rational design of new 5,6-dihydrophenanthridine derivatives with enhanced binding affinity and inhibitory activity against specific biological targets.
| Compound | Target Protein | Key Interacting Residues | Predicted Interaction Type |
| Phenanthridine Derivative 12 | SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | Tyr109 | Hydrogen Bond |
| Phenanthridine Derivative 16 | SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | Tyr109 | Hydrogen Bond |
Prediction of Regioselectivity and Enantioselectivity
The synthesis of substituted 5,6-dihydrophenanthridines often presents challenges in controlling the regioselectivity and enantioselectivity of the reactions. Computational methods play a crucial role in predicting and understanding the factors that govern these selective processes.
Regioselectivity, the preference for bond formation at one position over another, can be influenced by both electronic and steric factors. Computational models can be used to calculate the electron density and steric accessibility of different reactive sites on the 5,6-dihydrophenanthridine scaffold, thereby predicting the most likely site for a given reaction. For instance, in the synthesis of these compounds, the use of a directing group is often necessary to control the regioselectivity of C-H activation. nih.gov
Enantioselectivity, the preferential formation of one enantiomer over the other, is of paramount importance in the synthesis of chiral drugs. The development of enantioselective synthetic methods for 6-aryl-substituted 5,6-dihydrophenanthridines has been a significant achievement. nih.gov Computational studies, including DFT calculations of transition states involving chiral catalysts, can provide a rationale for the observed enantioselectivity. By modeling the interactions between the substrate, the chiral catalyst, and the reagents, it is possible to identify the key steric and electronic interactions that lead to the preferential formation of one enantiomer.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of a molecule are critical determinants of its chemical and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For a molecule like 5,6-dihydrophenanthridine, which has a partially saturated central ring, different puckering conformations are possible.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational space of 5,6-dihydrophenanthridine and its derivatives. By systematically varying the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface or conformational energy landscape can be generated. chemrxiv.org This landscape reveals the low-energy, stable conformations (local minima) and the transition states that connect them.
More advanced techniques, such as replica exchange molecular dynamics (REMD), can be employed to enhance the sampling of the conformational space and to calculate the free energy landscape. nih.gov These studies provide a detailed picture of the conformational preferences of the molecule in different environments, such as in solution, which is crucial for understanding its behavior in biological systems and for designing molecules with specific shapes and properties.
Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies Excluding Clinical Outcomes
DNA and RNA Binding Mechanisms
The phenanthridine (B189435) core structure is well-recognized for its ability to interact with nucleic acids, and 5,6-dihydrophenanthridine (B3050675) and its derivatives are no exception. nih.gov The primary mode of interaction for many phenanthridine compounds is intercalation , where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govwikipedia.orgnih.gov This interaction is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. The curvature of the phenanthridine moiety is complementary to the shape of an average DNA or RNA base pair, facilitating this insertion. nih.gov
While intercalation is a dominant theme, some phenanthridine derivatives have also been reported to engage in minor groove binding . nih.gov This mode of interaction is influenced by the substituents on the phenanthridine ring. For instance, the introduction of a permanent positive charge through methylation of the heterocyclic nitrogen has been shown to shift the binding mode of some derivatives from minor groove binding to intercalation. nih.gov The nature and positioning of substituents can significantly influence the preferred binding mode and the strength of the interaction. For example, phenanthriplatin, a platinum complex containing a phenanthridine ligand, demonstrates a two-step binding mechanism involving rapid, partial intercalation followed by slower covalent binding. nih.govmit.edu
While extensive research has been conducted on various phenanthridine derivatives, specific studies detailing the DNA and RNA binding mechanisms of 5,6-dihydrophenanthridine hydrochloride are not extensively available. However, based on the broader understanding of the phenanthridine class, it is plausible that this compound also interacts with DNA and RNA, likely through intercalation, with the potential for minor groove interactions depending on its specific conformation and the local nucleic acid structure.
Enzyme Interaction Mechanisms
Recent research has highlighted the potential of 5,6-dihydrophenanthridine derivatives to interact with and modulate the activity of specific enzymes, most notably in the context of viral infections.
A significant area of investigation has been the inhibition of the SARS-CoV-2 nucleocapsid protein (NPro) . nih.govnih.govbsb-muenchen.de The NPro is a crucial structural protein for the replication of SARS-CoV-2. A study focused on rationally designed phenanthridine derivatives, including 5,6-dihydrophenanthridine analogues, identified several compounds that can tightly interact with the N-terminal domain (NTD) of the SARS-CoV-2 NPro. nih.govnih.gov Surface Plasmon Resonance (SPR) assays and site-directed mutagenesis have revealed that these compounds, specifically compounds 12 and 16 in the study, target the NTD of NPro by binding to the amino acid residue Tyr109. nih.govnih.gov This interaction effectively inhibits the replication of SARS-CoV-2 in vitro, with some derivatives exhibiting potent antiviral activities with EC50 values in the low micromolar range. nih.govbsb-muenchen.de
There is currently a lack of direct scientific evidence specifically linking this compound to the inhibition of interleukin-1β (IL-1β) or the NF-κB pathway . While inflammation and the NF-κB signaling pathway are crucial in many diseases, and IL-1β is a key pro-inflammatory cytokine, studies have not yet explicitly detailed the inhibitory mechanisms of this compound on these specific targets. frontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
Structure-activity relationship (SAR) studies on 5,6-dihydrophenanthridine derivatives have provided valuable insights into the structural features that govern their biological activities.
In the context of SARS-CoV-2 NPro inhibition , a study synthesizing 17 phenanthridine derivatives revealed key SAR trends. The potency of these inhibitors was found to be significantly influenced by the substituents on the phenanthridine core. For instance, compounds with specific substitutions demonstrated enhanced anti-viral activity, highlighting the importance of molecular tailoring to optimize the interaction with the target protein. nih.govnih.govbsb-muenchen.de The study identified two particularly potent compounds, underscoring that specific structural modifications can lead to significant improvements in inhibitory efficacy. nih.govbsb-muenchen.de
Another SAR study focused on the structural optimization of phenanthridine derivatives as agonists of the Wnt/β-catenin signaling pathway . This research, which included 5,6-dihydrophenanthridine analogues, identified several key structural determinants for activity. nih.gov The study found that:
A pyrazole (B372694) group, particularly at the C-8 position, is important for Wnt activation.
A methyl group at the C-4 position appears to be more beneficial for Wnt activation than an ethyl group.
Oxidation at the C-6 position reduces Wnt activation.
One of the synthesized derivatives, 8-((1,3-dimethy-pyrazol-5-yl)methoxy)-5-ethyl-4-methyl-5,6-dihydro-phenanthridin-9-ol, was found to be 10 times more potent than the parent compound, HLY78. nih.gov These findings demonstrate that systematic modifications to the 5,6-dihydrophenanthridine scaffold can fine-tune its interaction with specific biological targets.
| Compound/Derivative Feature | Biological Target/Activity | Observed Effect on Activity | Reference |
|---|---|---|---|
| Specific substitutions on phenanthridine core | SARS-CoV-2 NPro Inhibition | Enhanced anti-viral activity | nih.govnih.govbsb-muenchen.de |
| Pyrazole group at C-8 position | Wnt/β-catenin signaling agonism | Important for Wnt activation | nih.gov |
| Methyl group at C-4 position | Wnt/β-catenin signaling agonism | More beneficial for Wnt activation than ethyl | nih.gov |
| Oxidation at C-6 position | Wnt/β-catenin signaling agonism | Reduced Wnt activation | nih.gov |
Photoinduced Biological Effects and Associated Mechanisms
Currently, there is a notable absence of published research specifically investigating the photoinduced biological effects and associated mechanisms of this compound. While phenanthridine and its derivatives have been explored for their fluorescent properties and as components of photosensitive molecules, dedicated studies on the phototoxicity or photobiological activity of this compound are not available in the scientific literature. wikipedia.orgresearchgate.netacs.org The potential for such effects exists given the aromatic nature of the compound, but further research is required to elucidate any photo-mediated biological interactions.
Advanced Applications and Material Science Prospects
Application as Building Blocks in Complex Organic Synthesis
The 5,6-dihydrophenanthridine (B3050675) framework is a pivotal intermediate in the construction of more elaborate and biologically significant molecules. researchgate.net Synthetic chemists utilize this heterocycle as a versatile building block due to its inherent reactivity and the ability to undergo further functionalization. nih.gov Methodologies for its synthesis, such as palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling, provide efficient access to this core structure with a broad tolerance for various functional groups, making it readily available for subsequent synthetic steps. researchgate.netnih.gov
Once formed, the 5,6-dihydrophenanthridine moiety can be strategically modified. For instance, it has been used as a key intermediate in the synthesis of inhibitors for potassium channels like K_V_1.3 and IK-1. nih.gov In a demonstrated synthetic pathway, a substituted 5,6-dihydrophenanthridine derivative undergoes a series of transformations, including the removal of protecting groups and subsequent elimination reactions, to yield the final, more complex phenanthridine-based target molecule. nih.gov This highlights its role as a robust platform that can be elaborated through multi-step sequences.
Furthermore, mechanistic studies show that under certain conditions, such as elevated temperatures, substituted dihydrophenanthridines can undergo a retro-Mannich-type reaction to yield fully aromatized phenanthridine (B189435) derivatives through C-C bond cleavage. acs.org This transformation underscores its utility as a direct precursor to the phenanthridine scaffold, which is itself a valuable component in medicinal chemistry and materials science. acs.orgnih.gov
| Starting Material Class | Transformation Type | Product Class | Significance | Reference |
|---|---|---|---|---|
| Substituted 5,6-Dihydrophenanthridine | Protecting group removal & elimination | Phenanthridine-based KV1.3 inhibitor | Serves as a core scaffold for building biologically active molecules. | nih.gov |
| o-Arylanilines + Alkynoates | Cascade reaction / aza-Michael addition | Functionalized 5,6-Dihydrophenanthridine | Acts as a key intermediate formed en route to more complex heterocycles. | acs.org |
| Substituted 5,6-Dihydrophenanthridine | Retro-Mannich-type reaction | Aromatized Phenanthridine | Functions as a direct precursor to the stable phenanthridine core. | acs.org |
Development of Fluorescent Probes and Markers (Mechanistic focus)
The phenanthridine core, inherent in 5,6-dihydrophenanthridine, is an excellent fluorophore, making it a foundation for the design of fluorescent probes. anr.frnih.gov The development of these probes focuses on harnessing specific photophysical mechanisms that are triggered by interaction with a target analyte. rsc.org
One key mechanism is Intramolecular Charge Transfer (ICT) . For example, a phenanthridine-based sensor designed for hypochlorite (B82951) ion (OCl⁻) operates via this principle. The probe features an oxime group that, upon nucleophilic attack by OCl⁻, alters the electronic structure of the molecule. This change stimulates the ICT process, resulting in a distinct alteration of its spectral properties and a visible color change from cyan to blue, allowing for sensitive detection. rsc.org
Another powerful mechanism involves the formation and disruption of excimers . An excimer is a short-lived dimeric species formed when an excited-state fluorophore interacts with a ground-state molecule of the same kind. In specially designed probes, a phenanthridine unit is conjugated with another aromatic moiety, such as pyrene. nih.govbeilstein-journals.org In solution, these units can fold and interact via π–π stacking, leading to the formation of an intramolecular excimer, which is characterized by a new, red-shifted fluorescence emission band (e.g., at 475 nm). nih.govbeilstein-journals.org When this probe binds to a target like DNA or RNA, the stacking is disrupted, leading to a quenching of the excimer fluorescence and a shift in the emission maxima. beilstein-journals.org This "on/off" switching provides a clear signal for the binding event.
The phenanthridine scaffold is also used to create probes that function via analyte-induced chemical reactions. Hydroethidine (HE), a reduced derivative structurally related to dihydrophenanthridine, is a well-known probe for superoxide (B77818) radicals (O₂•⁻). anr.fr The mechanism involves the oxidation of the non-fluorescent HE by the superoxide radical to a specific fluorescent product, allowing for detection. Research in this area focuses on improving the specificity and understanding the precise reaction mechanisms to avoid misleading signals from other biological oxidants. anr.fr
| Probe Type | Mechanism | Analyte | Observed Signal | Reference |
|---|---|---|---|---|
| Phenanthridine-Oxime Conjugate | Intramolecular Charge Transfer (ICT) | Hypochlorite (OCl⁻) | Fluorescent color change (cyan to blue) | rsc.org |
| Phenanthridine-Pyrene Conjugate | Excimer Formation/Disruption | DNA/RNA | Quenching of red-shifted excimer band (~475 nm) | nih.govbeilstein-journals.org |
| Hydroethidine (related structure) | Oxidation Reaction | Superoxide Radical (O₂•⁻) | Formation of a fluorescent product | anr.fr |
Potential in Functional Materials with High Charge Mobility
The rigid, planar, and π-conjugated structure of the phenanthridine system is highly conducive to the development of organic semiconducting materials. While data specifically on 5,6-dihydrophenanthridine hydrochloride is limited, studies on closely related derivatives demonstrate the significant potential of this structural core for applications requiring high charge mobility.
Research into novel naphthophenanthridine derivatives, which feature an extended aromatic system based on the phenanthridine core, has shown promising results. nih.gov These molecules have been found to self-assemble into highly ordered columnar hexagonal mesophases. This supramolecular organization is critical for efficient charge transport, as it facilitates substantial π-π orbital overlap between adjacent molecules, creating pathways for electrons and holes to move through the material.
Using the time-of-flight technique, these naphthophenanthridine-based materials were shown to exhibit ambipolar charge transport, meaning they can conduct both positive (hole) and negative (electron) charges effectively. nih.gov The measured mobilities for both electrons and holes were on the order of 3 x 10⁻⁴ cm²/V·s. nih.gov This level of mobility, combined with the ability to self-assemble, makes these novel N-annulated derivatives potentially valuable for semiconducting applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov The findings suggest that the foundational phenanthridine scaffold is a promising platform for designing next-generation organic electronic materials.
| Compound Class | Self-Assembly Structure | Transport Type | Measured Mobility (cm²/V·s) | Potential Application | Reference |
|---|---|---|---|---|---|
| Naphthophenanthridine Derivatives | Columnar Hexagonal Mesophase | Ambipolar | ~3 x 10⁻⁴ (for both electrons and holes) | Organic Semiconductors | nih.gov |
Precursors for Specialized Organic Reagents
Beyond its role in building complex molecular targets, 5,6-dihydrophenanthridine and its derivatives serve as valuable precursors for creating specialized organic reagents and chemical probes. The reactivity inherent in the dihydro- form allows for its conversion into other useful chemical entities.
A primary application is its use as a precursor to fully aromatized phenanthridines. For example, an N-acetylated 5,6-dihydrophenanthridine can be readily deprotected and aromatized to yield the parent phenanthridine. nih.gov Phenanthridine itself is a widely used ligand in coordination chemistry and a core component in many functional molecules. The ability to generate it from a stable dihydrophenanthridine precursor provides a convenient synthetic route.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of 5,6-dihydrophenanthridine (B3050675) derivatives is the reliance on traditional methods that can be step-inefficient and generate significant waste. nih.gov Future research is increasingly focused on developing greener and more atom-economical synthetic strategies. This involves designing routes that minimize the use of hazardous solvents and stoichiometric reagents while maximizing the incorporation of starting material atoms into the final product. nih.gov An ideal approach that is being explored is the dehydrogenative coupling of two nonactivated C-H bonds, which represents the simplest and most direct method for forming the core dihydrophenanthridine structure. nih.govresearchgate.netmdpi.com Such methods, which avoid pre-functionalized substrates like organometallics or aryl halides, align with the principles of green chemistry by reducing synthetic steps and waste generation. nih.govacs.org The development of protocols that utilize readily available starting materials, such as primary amines and β-keto esters, and employ environmentally friendly reaction conditions is a key objective. organic-chemistry.org
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of the 5,6-dihydrophenanthridine scaffold is critically dependent on the formation of the central aryl-aryl bond. nih.govresearchgate.net While traditional methods exist, ongoing research seeks to discover novel reaction pathways and more efficient catalytic systems. A significant advancement has been the use of palladium catalysis for the intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.govresearchgate.net This approach offers an efficient alternative to classical cross-coupling reactions. nih.gov
Key research findings in this area include:
Palladium-Catalyzed C-H/C-H Dehydrogenative Coupling : This method allows for the direct formation of the dihydrophenanthridine core from simple arenes, featuring a broad substrate scope and good functional group tolerance. nih.govresearchgate.net The optimization of this reaction has identified Pd(TFA)₂ as a highly effective catalyst, often used with an oxidant like Cu(TFA)₂·H₂O. nih.govresearchgate.net
Cascade Reactions : Unprecedented selective synthesis of dihydrophenanthridine derivatives has been achieved through cascade reactions of 2-arylanilines with alkynoates. acs.orgnih.gov These reactions proceed via an initial C(sp²)-H alkenylation followed by an intramolecular aza-Michael addition. acs.orgnih.gov A key advantage of this protocol is the use of inexpensive catalysts and easily obtainable substrates with a free amino group. nih.gov
Modified Pictet-Spengler Reaction : An organocatalytic, modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes has been developed, providing a straightforward approach to chiral 5,6-dihydrophenanthridines. researchgate.net
| Catalytic System/Method | Key Features | Catalyst/Reagent Examples | Reference |
|---|---|---|---|
| C-H/C-H Dehydrogenative Coupling | Direct coupling of two aryl C-H bonds; high atom economy. | Pd(TFA)₂, Cu(TFA)₂·H₂O | nih.govresearchgate.net |
| Cascade Reaction | Involves C-H alkenylation and aza-Michael addition; uses simple substrates. | Cheap, unnamed catalysts mentioned. | acs.orgnih.gov |
| Modified Pictet-Spengler Reaction | Organocatalytic approach for chiral synthesis. | H8-BINOL derived chiral imidodiphosphoric acid | researchgate.net |
| retro-Carbopalladation | One-pot synthesis using Rh and Pd catalysis for enantioselective products. | Palladium and Rhodium catalysts | researchgate.netnih.gov |
Deeper Understanding of Mechanistic Specificity in Biological Systems
Dihydrophenanthridine derivatives are known to possess a range of biological activities, including potential antiviral properties. nih.govmdpi.com For instance, certain derivatives have been shown to interact with the nucleocapsid protein of SARS-CoV-2, inhibiting its replication in vitro. nih.govmdpi.com A significant challenge is to move beyond observing these effects to understanding the precise molecular mechanisms that underpin them. Future research must focus on elucidating the specific binding modes, identifying the exact molecular targets, and understanding the structure-activity relationships that govern their biological function. Mechanistic studies, such as kinetic isotope effect experiments, are crucial for understanding the reaction pathways in their synthesis, and analogous detailed biological investigations are needed to clarify their mode of action in physiological systems. nih.govresearchgate.net
Design and Synthesis of Chirally Pure Dihydrophenanthridine Derivatives
Many biologically active molecules are chiral, with their different enantiomers often exhibiting distinct pharmacological profiles. mdpi.com Consequently, a major area of future research is the design and synthesis of enantiomerically pure dihydrophenanthridine derivatives. The development of asymmetric catalytic systems is paramount to achieving this goal.
Significant progress has been made in the enantioselective synthesis of these compounds:
Organocatalysis : Chiral Brønsted acids, such as H8-BINOL-derived imidodiphosphoric acid, have been successfully used to catalyze modified Pictet-Spengler reactions, affording 6-aryl-5,6-dihydrophenanthridines with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net
Transition Metal Catalysis : The combination of rhodium and palladium catalysis in a one-pot reaction has enabled the highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines. nih.gov Similarly, palladium(0)-catalyzed C-H arylation using chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands (CB-Phos) provides a convenient route to versatile chiral dihydrophenanthridines. nih.gov
Multi-step One-Pot Processes : A one-pot, two-step aza-Michael/Michael/Michael process has been developed for the diastereospecific and highly enantioselective construction of C6a,C10a-cis-hydrophenanthridines, achieving 83–99% ee. acs.orgnih.gov
| Method | Catalyst/Ligand | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Organocatalytic Pictet-Spengler Reaction | H8-BINOL derived imidodiphosphoric acid | Up to 99% | researchgate.net |
| Pd(0)-Catalyzed C-H Arylation | Chiral-bridged biphenyl phosphine-carboxylate (CB-Phos) | High enantioselectivities reported | nih.gov |
| One-Pot Aza-Michael/Michael/Michael Process | Bifunctional squaramide and diamine | 83-99% | acs.orgnih.gov |
Advanced Computational Modeling for Predictive Research
Computational chemistry is emerging as an indispensable tool for accelerating research into 5,6-dihydrophenanthridine and its derivatives. Designing new materials and predicting reaction outcomes can be significantly enhanced through computational modeling. acs.org For instance, understanding the mechanism of palladium-catalyzed C-H activation, which often proceeds via a concerted metalation-deprotonation (CMD) pathway, can be aided by density functional theory (DFT) calculations. nih.govnih.gov These models can help rationalize enantioselectivity, predict the most favorable reaction pathways, and guide the design of new, more effective chiral ligands and catalysts. nih.gov Furthermore, computational studies can be employed to model the interactions of dihydrophenanthridine derivatives with biological targets, providing insights into their mechanism of action and helping to design new analogues with improved activity. acs.org
Investigation of Oxidative Stability and Control in Synthetic Pathways
A significant challenge in the synthesis and handling of 5,6-dihydrophenanthridines is their propensity to oxidize to the corresponding aromatic phenanthridines. This oxidation can be a desired transformation in some synthetic sequences but an unwanted side reaction in others. beilstein-journals.orgacs.org Future research needs to focus on better understanding and controlling these oxidative processes.
For example, in palladium-catalyzed sequential C-H functionalization, the initially formed dihydrophenanthridine can be intentionally oxidized to phenanthridine (B189435) using an oxidant like Cu(OAc)₂. beilstein-journals.org Conversely, when the dihydrophenanthridine is the target molecule, preventing this oxidation is crucial. The development of metal-free synthetic methods, such as those using visible light and iodine to promote intramolecular C-H amination, also involves the oxidation of an intermediate dihydrophenanthridine under air. acs.org Understanding the role of the catalyst, oxidant, and reaction conditions (e.g., atmosphere, temperature) is key to selectively isolating either the dihydrophenanthridine or the fully aromatized phenanthridine product. acs.orgnih.govbeilstein-journals.org The development of regenerable dihydrophenanthridine systems, which act as hydrogen donors in asymmetric transfer hydrogenation, also relies on controlling the equilibrium between the oxidized and reduced forms. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
